REACTION_CXSMILES
|
C[Mg]Cl.Br[C:5]1[S:6][C:7]2[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[C:8]=2[N:9]=1.Cl>O1CCCC1>[Cl:15][C:10]1[C:8]2[N:9]=[CH:5][S:6][C:7]=2[CH:13]=[C:12]([Cl:14])[CH:11]=1
|
Name
|
|
Quantity
|
98 mmol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC2=C(N1)C(=CC(=C2)Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
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-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was then extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, saturated aqueous sodium bicarbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
finally evaporated down
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |